2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide
Description
This compound belongs to the benzofuropyrimidine class, characterized by a fused benzofuran-pyrimidine core. Key structural features include:
- Benzofuro[3,2-d]pyrimidin-4-one scaffold: Provides a planar, aromatic system that may facilitate interactions with biological targets via π-π stacking or hydrogen bonding .
- Thioether linkage (-S-): Connects the core to an acetamide moiety, enhancing conformational flexibility.
- N-(3-ethylphenyl)acetamide group: The ethylphenyl substituent introduces moderate hydrophobicity, while the acetamide may engage in hydrogen-bonding interactions.
While direct pharmacological data for this compound is unavailable in the provided evidence, analogs with similar scaffolds (e.g., benzofuropyrimidines and thienopyrimidines) have shown activity as kinase inhibitors or anticancer agents .
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-3-5-13-27-23(29)22-21(18-11-6-7-12-19(18)30-22)26-24(27)31-15-20(28)25-17-10-8-9-16(4-2)14-17/h6-12,14H,3-5,13,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVFTABIZSGDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC(=C4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing methods, and research findings, particularly focusing on its anticancer properties.
Molecular Formula and Weight
- Molecular Formula : C27H23N3O5S
- Molecular Weight : 501.56 g/mol
Structural Features
The compound features a benzofuro-pyrimidine core , a thioether linkage , and an acetamide functional group , which contribute to its biological activity. The presence of various functional groups enhances its pharmacokinetic properties and reactivity.
| Structural Feature | Description |
|---|---|
| Benzofuro-Pyrimidine Core | Provides a scaffold for biological activity |
| Thioether Linkage | Involves in nucleophilic substitutions |
| Acetamide Group | May participate in hydrolysis or acylation reactions |
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. Studies have evaluated its cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Method of Evaluation : MTT assay
Case Study Findings
A recent study reported the IC50 values of related compounds, indicating the potential effectiveness of benzofuro-pyrimidine derivatives:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | HeLa | 29 |
| Similar Compound A | MCF-7 | 73 |
| Similar Compound B | HeLa | 15.73 |
These findings suggest that the compound shows promising cytotoxic activity, particularly against the HeLa cell line.
The anticancer activity is hypothesized to arise from several mechanisms:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : It may disrupt the cell cycle, preventing cancer cells from dividing.
- Interaction with Biological Targets : The unique structural features allow it to interact with specific proteins involved in cancer progression.
Synthesis and Characterization
The synthesis of this compound typically involves:
- Formation of the Benzofuro-Pyrimidine Core : Through multi-step reactions involving various reagents.
- Thioether Formation : Utilizing thiol groups to create the thioether linkage.
- Acetamide Functionalization : Introducing the acetamide group through acylation reactions.
Analytical Techniques
Characterization of the synthesized compound is performed using:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure.
- Mass Spectrometry : For molecular weight determination.
- Infrared Spectroscopy (IR) : To identify functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on substituents, physicochemical properties, and synthesis:
Structural and Functional Insights :
Core Modifications: Benzofuro vs.
Substituent Effects :
- Alkyl Chains : The target’s 3-butyl group offers flexibility and moderate hydrophobicity, whereas 3-isopentyl () introduces steric bulk, possibly hindering binding .
- Aryl Acetamide Groups : The 3-ethylphenyl group (target) balances hydrophobicity and steric demands, while 3-CF3-phenyl () or 3-methoxyphenyl () alter electronic profiles and solubility .
Synthesis and Yield :
- The target compound’s synthesis likely involves a nucleophilic substitution between a 2-mercaptobenzofuropyrimidine and a bromoacetamide intermediate, similar to methods in (48% yield for a related compound) .
- Palladium-catalyzed cross-coupling () is less relevant here but highlights alternative routes for complex arylations .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer : Synthesis typically involves multi-step protocols, starting with the preparation of the benzofuropyrimidinone core. Key steps include:
- Cyclization : Reacting substituted benzofuran derivatives with thiourea or cyanamide under acidic conditions to form the pyrimidine ring .
- Thioether linkage : Introducing the thiol group via nucleophilic substitution using mercaptoacetic acid derivatives .
- Acetamide coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the N-(3-ethylphenyl)acetamide moiety . Optimization : Use high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) to monitor intermediate purity. Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–100°C for cyclization) to improve yields .
Q. Which analytical techniques are critical for structural characterization?
Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., butyl group at C3, ethylphenyl at the acetamide). Aromatic protons in the benzofuropyrimidine core typically appear as doublets in δ 7.5–8.5 ppm .
- Mass spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]⁺ ~500–550 Da).
- X-ray crystallography : Resolve stereochemical ambiguities; however, suitable crystals may require slow evaporation in dichloromethane/hexane .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Methodological Answer :
- Systematic substitution : Modify the butyl (C3), thioether, or acetamide groups. For example:
Q. What strategies resolve contradictions in reported biological data for similar compounds?
Methodological Answer :
- Meta-analysis : Compare datasets from PubChem, ChEMBL, and peer-reviewed studies. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) .
- Control experiments : Replicate studies using standardized protocols (e.g., cell lines with consistent passage numbers, fixed incubation times).
- Statistical validation : Apply ANOVA or Student’s t-test to confirm significance of observed differences .
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
